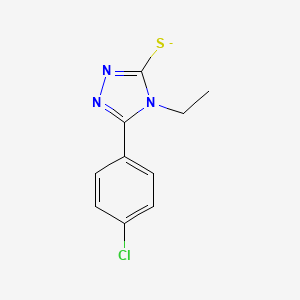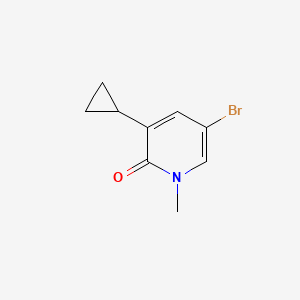
5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a bromine atom, a cyclopropyl group, and a methyl group attached to a pyridinone ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one typically involves the bromination of a precursor pyridinone compound. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the pyridinone ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyridinone, while substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like 5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one typically involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methylpyridin-2(1H)-one
- 3-Cyclopropyl-1-methylpyridin-2(1H)-one
- 5-Bromo-1-methylpyridin-2(1H)-one
Uniqueness
5-Bromo-3-cyclopropyl-1-methylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the cyclopropyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-3-cyclopropyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-11-5-7(10)4-8(9(11)12)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
SROVVLQVBDWNGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![chromium(3+);N-cyclohexylcyclohexanamine;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B12329166.png)
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
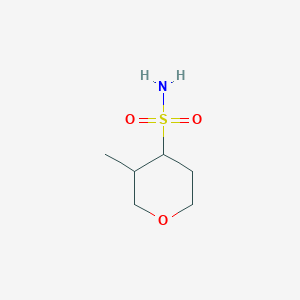
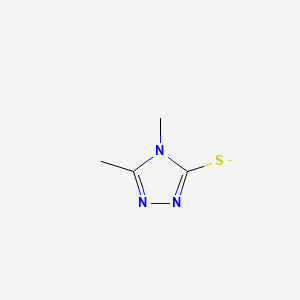
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
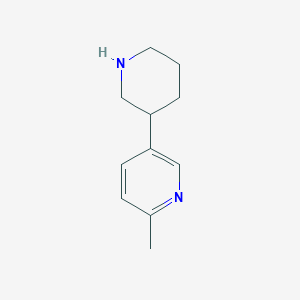
![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
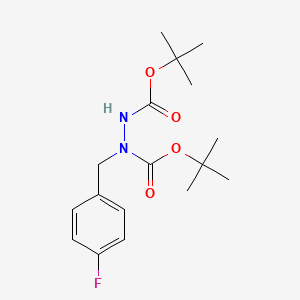
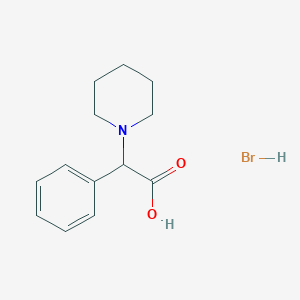
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
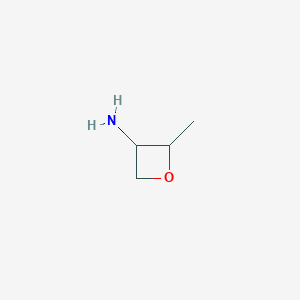
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
